molecular formula C10H21NO2 B1600916 tert-butyl 3-methyl-L-valinate CAS No. 61169-85-5

tert-butyl 3-methyl-L-valinate

Cat. No. B1600916
CAS RN: 61169-85-5
M. Wt: 187.28 g/mol
InChI Key: IGZORTGLYQDNMF-SSDOTTSWSA-N
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Description

Synthesis Analysis

Tert-Butyl l-valinate (TBV) is a linker that can be used to synthesize an asymmetric molecule . TBV is typically used in the synthesis of β-unsaturated ketones, which are important for medicinal chemistry and organic synthesis .


Molecular Structure Analysis

The molecular formula of tert-butyl 3-methyl-L-valinate is C10H21NO2. It has a molecular weight of 187.28 g/mol. The IUPAC name is tert-butyl (2S)-2-amino-3,3-dimethylbutanoate.


Chemical Reactions Analysis

Tert-butyl 3-methyl-L-valinate is used in the realm of organic synthesis. Brenner et al. (2003) detailed the synthesis of various oxazolidinones using N-(tert-Butoxycarbonyl)-L-valine methyl ester among other compounds.


Physical And Chemical Properties Analysis

The boiling point of tert-butyl 3-methyl-L-valinate is 77-78 °C (Press: 12 Torr) . The predicted density is 0.936±0.06 g/cm3 .

Safety and Hazards

Tert-butyl 3-methyl-L-valinate is considered hazardous. It is highly flammable and causes serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . It may also cause drowsiness or dizziness .

Future Directions

As a building block for the synthesis of various biologically active molecules, tert-butyl 3-methyl-L-valinate has potential for further exploration in the field of medicinal chemistry and organic synthesis. Its use in the synthesis of β-unsaturated ketones suggests potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZORTGLYQDNMF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460127
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-methyl-L-valinate

CAS RN

61169-85-5
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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